2-Methylanthracene (CAS Number: 613-12-7): A Comprehensive Technical Guide
2-Methylanthracene (CAS Number: 613-12-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific disciplines. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
2-Methylanthracene is a yellow crystalline solid.[1] It is a derivative of anthracene with a methyl group substituted at the C2 position. Like other PAHs, it is a product of incomplete combustion of organic materials and is found in environmental samples such as diesel exhaust.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂ | [4][5] |
| Molecular Weight | 192.26 g/mol | [1][4] |
| Appearance | Beige to light yellow-brown crystalline powder | [2][3] |
| Melting Point | 204-206 °C | [1][2][4][6] |
| Boiling Point | 358.25 °C (estimate) | [1][3] |
| Density | 1.0561 g/cm³ (estimate) | [1][3] |
| Water Solubility | 39 µg/L at 25 °C | [3] |
| Solubility | Soluble in benzene and chloroform | [3][7] |
| LogP | 4.30 | [1] |
| Vapor Pressure | 5.34 x 10⁻⁶ mmHg | [1] |
| Flash Point | 157.5 °C | [1] |
| Refractive Index | 1.6880 (estimate) | [1][3] |
Experimental Protocols
Synthesis of 2-Methylanthracene via Friedel-Crafts Acylation and Reduction
Step 1: Friedel-Crafts Acylation of Toluene with Phthalic Anhydride
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Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.
-
Dissolve phthalic anhydride (1 equivalent) and toluene (1 equivalent) in CH₂Cl₂ and add this solution dropwise to the stirred AlCl₃ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-(4-methylbenzoyl)benzoic acid.
Step 2: Cyclization to 2-Methylanthraquinone
-
Reaction: Add the crude 2-(4-methylbenzoyl)benzoic acid to concentrated sulfuric acid.
-
Heat the mixture at 100-120 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitate, 2-methylanthraquinone, is collected by filtration, washed with water until neutral, and dried.
Step 3: Reduction to 2-Methylanthracene
-
Reaction: In a flask equipped with a reflux condenser, mix the crude 2-methylanthraquinone with zinc dust and a high-boiling solvent such as ethylene glycol.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and the crude 2-Methylanthracene is extracted with a suitable organic solvent (e.g., toluene).
-
The organic extract is washed with water, dried, and the solvent is evaporated.
-
The resulting crude product is then purified as described in the protocol below.
Purification of 2-Methylanthracene
Purification of the crude 2-Methylanthracene can be achieved by a combination of chromatography and recrystallization.[2][3]
Step 1: Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar eluent such as cyclohexane or hexane.
-
Sample Loading: Dissolve the crude 2-Methylanthracene in a minimal amount of a suitable solvent (e.g., toluene) and adsorb it onto a small amount of silica gel. Load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Elute the column with the non-polar eluent. 2-Methylanthracene, being relatively non-polar, will move down the column.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Step 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol is a commonly used solvent for this purpose.[2][3] The ideal solvent should dissolve 2-Methylanthracene well at its boiling point but poorly at low temperatures.
-
Dissolution: Dissolve the partially purified 2-Methylanthracene from the chromatography step in a minimum amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
Analytical Methods
2.3.1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantification of 2-Methylanthracene in environmental samples.[2][10][11][12]
| Parameter | Value | Reference(s) |
| Column | C18 stationary phase (e.g., Agilent ZORBAX Eclipse PAH, 4.6 mm × 50 mm, 1.8 µm) | [11][12] |
| Mobile Phase | Gradient elution with acetonitrile and water | [11][12] |
| Flow Rate | Typically 1.0 - 1.5 mL/min | [11] |
| Injection Volume | 5 - 20 µL | [4] |
| Fluorescence Detector | Excitation: 260 nm, Emission: 352 nm | [10][11] |
| Run Time | ~25 - 35 minutes | [2][11] |
2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 2-Methylanthracene, particularly in complex matrices.[7][13][14][15]
| Parameter | Value | Reference(s) |
| Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | [7] |
| Carrier Gas | Helium at a constant flow of ~1.3 mL/min | [7] |
| Injector Temperature | 290 °C | [15] |
| Oven Program | Start at 60 °C, ramp to 300 °C | [7] |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV | [15] |
| Scan Range | 50-450 m/z | [15] |
| Ion Source Temperature | 230 °C | [7] |
| Transfer Line Temperature | 280 °C | [15] |
Biological Activity and Signaling Pathways
Polycyclic aromatic hydrocarbons, including 2-Methylanthracene, are known to exert biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[6][16][17] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as 2-Methylanthracene, to the receptor in the cytoplasm. This leads to a cascade of events resulting in the altered expression of target genes.
References
- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 6. Genetic and epigenetic modulations in toxicity: The two-sided roles of heavy metals and polycyclic aromatic hydrocarbons from the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Write down the different steps involved in Haworth synthesis of(a) Anthra.. [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. fda.gov [fda.gov]
- 12. agilent.com [agilent.com]
- 13. measurlabs.com [measurlabs.com]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
